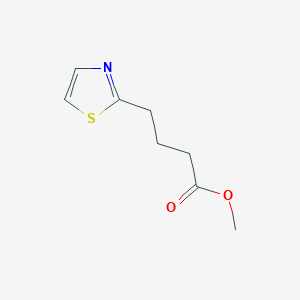

![molecular formula C8H18N2O3 B1381692 tert-butyl N-[2-(methoxyamino)ethyl]carbamate CAS No. 1564605-36-2](/img/structure/B1381692.png)

tert-butyl N-[2-(methoxyamino)ethyl]carbamate

Overview

Description

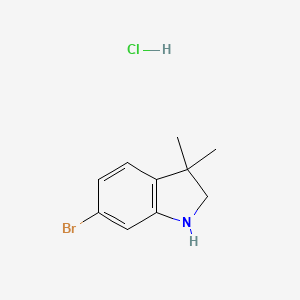

“tert-butyl N-[2-(methoxyamino)ethyl]carbamate” is a chemical compound with the CAS Number: 1564605-36-2 . It has a molecular weight of 190.24 . The IUPAC name for this compound is tert-butyl (2-(methoxyamino)ethyl)carbamate . It is stored at room temperature and is in the form of an oil .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H18N2O3/c1-8(2,3)13-7(11)9-5-6-10-12-4/h10H,5-6H2,1-4H3,(H,9,11) . This code provides a unique representation of the molecular structure.Physical And Chemical Properties Analysis

This compound has a molecular weight of 190.24 . It is stored at room temperature and is in the form of an oil .Scientific Research Applications

Biodegradation and Environmental Fate

Research on ethyl tert-butyl ether (ETBE), a gasoline ether oxygenate related to carbamates, highlights the biodegradation and fate of such compounds in soil and groundwater. These studies identify microorganisms capable of aerobically degrading ETBE, potentially through mechanisms that could be relevant to similar carbamates. Biodegradation pathways involve initial hydroxylation followed by the formation of intermediates such as tert-butyl alcohol and 2-hydroxyisobutyric acid, with specific genes like ethB facilitating ETBE transformation (Thornton et al., 2020).

Microbial Degradation

Further examination of microbial degradation of fuel oxygenates, including methyl tert-butyl ether (MTBE) and ETBE, provides insights into their fate under various redox conditions. The degradation of these compounds, which could be analogous to tert-butyl N-[2-(methoxyamino)ethyl]carbamate, involves key intermediates like tert-butyl alcohol. These findings emphasize the significance of site-specific conditions in determining the degradability of such compounds (Schmidt et al., 2004).

Ethyl Carbamate in Foods and Beverages

The presence and implications of ethyl carbamate, a compound structurally related to carbamates, in foods and beverages have been extensively reviewed. Ethyl carbamate is identified as a genotoxic and carcinogenic substance, classified as "probably carcinogenic to humans" by the International Agency for Research on Cancer. Its formation from urea and ethanol during fermentation processes highlights the potential chemical pathways that may also be relevant to other carbamates in environmental and biological contexts (Weber & Sharypov, 2009).

Applications in Synthesis

The use of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines demonstrates the versatility of carbamate-related compounds in organic synthesis. This methodology allows for the creation of diverse piperidines, pyrrolidines, azetidines, and their derivatives, underlining the importance of carbamate compounds in the synthesis of natural products and pharmaceuticals (Philip et al., 2020).

Safety and Hazards

The safety information for this compound includes several hazard statements: H315, H319, H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name |

tert-butyl N-[2-(methoxyamino)ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O3/c1-8(2,3)13-7(11)9-5-6-10-12-4/h10H,5-6H2,1-4H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGTHSTBSJGODTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCNOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Aminomethyl)-8-oxaspiro[4.5]decan-1-ol hydrochloride](/img/structure/B1381610.png)

![N-{2-[(thian-4-yl)amino]ethyl}acetamide hydrochloride](/img/structure/B1381612.png)

![7-Amino-7-methyl-5-azaspiro[2.4]heptan-4-one hydrochloride](/img/structure/B1381619.png)

![7-Bromothiazolo[4,5-c]pyridin-2-amine](/img/structure/B1381626.png)

![Exo-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1381629.png)

![[1-(1-Amino-2-methylpropyl)cyclobutyl]methanol](/img/structure/B1381632.png)